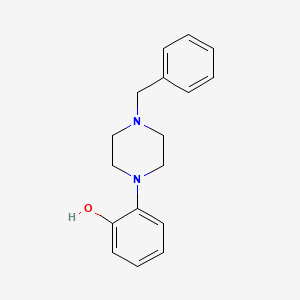

1-(3-Fluorophenyl)-3-(3-pyridyl)urea

説明

1-(3-Fluorophenyl)-3-(3-pyridyl)urea, also known as FPPU, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. FPPU is most commonly used as a model compound for studying the synthesis of organic compounds, as a reagent in organic synthesis, and as a biochemical tool for studying the mechanisms of enzyme-catalyzed reactions.

作用機序

1-(3-Fluorophenyl)-3-(3-pyridyl)urea is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of the enzyme, preventing its normal function. This inhibition of enzyme activity can have a wide range of effects, including changes in the metabolism of drugs and other compounds, changes in the levels of hormones and other biochemical compounds, and changes in the activity of other enzymes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea depend on the concentration and duration of exposure. At low concentrations, 1-(3-Fluorophenyl)-3-(3-pyridyl)urea has been shown to have little or no effect on the biochemical and physiological processes of cells. At higher concentrations, however, 1-(3-Fluorophenyl)-3-(3-pyridyl)urea has been shown to inhibit the activity of enzymes, alter the metabolism of drugs and other compounds, and affect the levels of hormones and other biochemical compounds. Additionally, 1-(3-Fluorophenyl)-3-(3-pyridyl)urea has been shown to affect the activity of other enzymes, such as those involved in the synthesis of DNA and RNA.

実験室実験の利点と制限

1-(3-Fluorophenyl)-3-(3-pyridyl)urea is an attractive compound for use in laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. Additionally, 1-(3-Fluorophenyl)-3-(3-pyridyl)urea is relatively non-toxic and can be stored for extended periods of time without significant degradation. However, 1-(3-Fluorophenyl)-3-(3-pyridyl)urea is also limited in its applications due to its low solubility in water and its potential to inhibit the activity of enzymes.

将来の方向性

The potential applications of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea are vast, and future research could focus on further exploring its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea, as well as its potential to inhibit the activity of enzymes and its ability to alter the metabolism of drugs and other compounds. Additionally, further research could be conducted on the potential of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea to be used as a drug delivery system, as well as its potential to be used in the development of new drugs. Finally, further research could be conducted on the potential of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea to be used as a diagnostic tool, as well as its potential to be used in the development of new diagnostic tests.

合成法

The most common method for synthesizing 1-(3-Fluorophenyl)-3-(3-pyridyl)urea is by reacting 3-fluorophenol with 3-pyridylurea in an aqueous solution. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, and is usually heated to a temperature of around 80-90 °C. The reaction is typically completed within a few hours, and the resulting product is 1-(3-Fluorophenyl)-3-(3-pyridyl)urea.

科学的研究の応用

1-(3-Fluorophenyl)-3-(3-pyridyl)urea has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a model compound to study the synthesis of organic compounds, as a reagent in organic synthesis, and as a biochemical tool for studying the mechanisms of enzyme-catalyzed reactions. Additionally, 1-(3-Fluorophenyl)-3-(3-pyridyl)urea has been used to study the biochemical and physiological effects of drugs, as well as to study the effects of various environmental toxins.

特性

IUPAC Name |

1-(3-fluorophenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOGJKJRUKGBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Fluorophenyl)-3-(3-pyridyl)urea | |

CAS RN |

97966-83-1 | |

| Record name | 1-(3-FLUOROPHENYL)-3-(3-PYRIDYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)

![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)

![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)

![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)

![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)